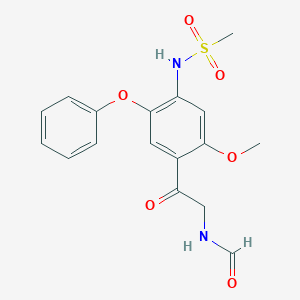
4-(thiophen-3-yl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Applications De Recherche Scientifique
Organic Semiconductors
4-(Thiophen-3-yl)-1H-pyrazol-5-amine: derivatives are pivotal in the development of organic semiconductors. Their unique structure allows for efficient charge transport, making them suitable for use in organic field-effect transistors (OFETs). The thiophene ring’s ability to stabilize charge through resonance makes these compounds excellent candidates for high-performance semiconducting materials .
Corrosion Inhibitors
The thiophene moiety in these compounds serves as an effective corrosion inhibitor, particularly in industrial applications. By forming a protective layer on metal surfaces, they prevent or slow down the corrosion process, which is crucial for extending the lifespan of metal components in harsh environments .
Anticancer Agents
Thiophene derivatives exhibit potent anticancer properties. They can be designed to target specific cancer cells without affecting healthy cells, reducing side effects commonly associated with chemotherapy. Research into thiophene-based compounds continues to uncover new potential treatments for various types of cancer .
Anti-inflammatory Medications
The anti-inflammatory properties of thiophene compounds make them valuable in the creation of nonsteroidal anti-inflammatory drugs (NSAIDs). These medications are used to reduce inflammation and alleviate pain in conditions such as arthritis .
Antimicrobial Applications
4-(Thiophen-3-yl)-1H-pyrazol-5-amine: and its analogs have shown effectiveness as antimicrobial agents. Their ability to disrupt bacterial cell walls or interfere with vital bacterial enzymes makes them promising candidates for new antibiotics, especially in an era of increasing antibiotic resistance .
Antihypertensive Drugs
Compounds containing the thiophene ring have been utilized in the development of antihypertensive drugs. These drugs work by relaxing blood vessels, thereby lowering blood pressure and reducing the risk of heart disease and stroke .
Anti-atherosclerotic Therapeutics
The anti-atherosclerotic effects of thiophene derivatives are of great interest in cardiovascular research. They help in preventing the formation of atherosclerotic plaques in arteries, which can lead to heart attacks and other cardiovascular diseases .
Safety and Hazards
Based on the safety data sheet for a related compound, 4-(thiophen-3-yl)aniline, it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
Thiophene and its derivatives showed extensive significance in the pharmaceutical field because of its varied biological and clinical applications . There is an urgent need to design effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties . This suggests that future research could focus on developing new thiophene-based compounds with improved properties.
Mécanisme D'action
Target of Action
This compound is a derivative of thiophene, which is known to interact with various biological targets
Mode of Action
It’s known that thiophene derivatives can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function
Biochemical Pathways
Thiophene derivatives are known to be involved in various biochemical pathways, but the specific pathways affected by this compound are yet to be determined .
Propriétés
IUPAC Name |
4-thiophen-3-yl-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-7-6(3-9-10-7)5-1-2-11-4-5/h1-4H,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNFJQYDRLAREK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(thiophen-3-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



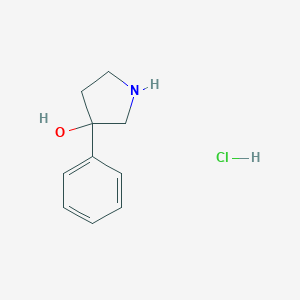
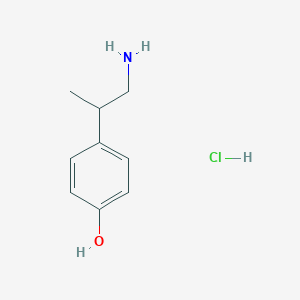

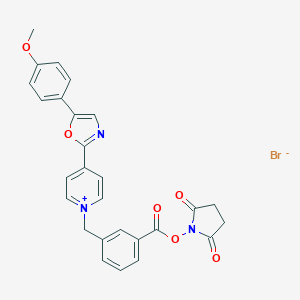

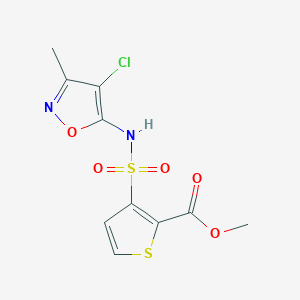

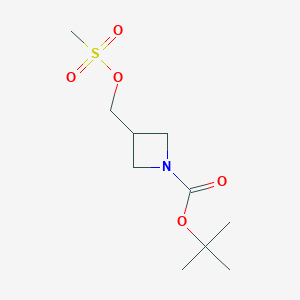
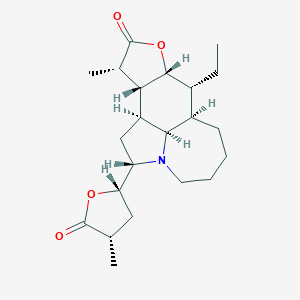
![N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B189807.png)
![Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B189808.png)
![(2S)-2-[[(2S,3S)-2-[[(2S)-5-Amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B189811.png)
